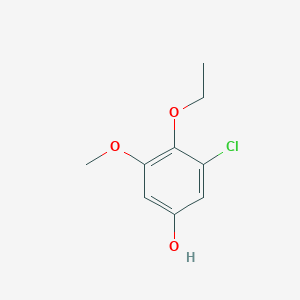
3-Chloro-4-ethoxy-5-methoxyphenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photodegradation Studies
A study on the photoelectrocatalytic degradation of 2-chloro-4-methoxyphenol in water demonstrated the effectiveness of TiO2 in a tubular photo-reactor with continuous-flow and outer circulation. The optimal conditions for the degradation process included an initial concentration of 0.0125 mmol·l^-1, circulation flow rate of 20L·h^-1, catalyst dosage of 250 mg·l^-1, pH 10, and an applied potential of 3V under aeration, achieving a degradation rate of up to 98.7% after 270 minutes (Lu Yuan-ye, 2009).
Chlorination and Cleavage of Lignin Structures
Research involving fungal chloroperoxidases (CPOs) explored the chlorination and cleavage of lignin structures, revealing that CPOs from Caldariomyces fumago and Curvularia inaequalis can chlorinate and cleave a dimeric model compound representing major nonphenolic structure in lignin. This process resulted in the production of 1-chloro-4-ethoxy-3-methoxybenzene and 1,2-dichloro-4-ethoxy-5-methoxybenzene, highlighting the potential role of fungal CPOs in lignin breakdown and natural production of chloroaromatics (Ortiz-Bermúdez, Srebotnik, & Hammel, 2003).
Spectroscopic Examination
A spectroscopic examination using Density Functional Theory calculations on 3-chloro-5-methoxyphenol provided a complete vibrational assignment and identified vibrational frequencies. This study contributed to understanding the computational method's ability to describe vibrational modes by comparing experimental and theoretical spectra. Additionally, analyses on frontier molecular orbital, Mulliken's charge, and molecular electrostatic potential surfaces were performed, offering insights into the molecular structure and hyperconjugative interactions (2020).
Environmental Chemistry and Degradation
The stability of UV filters, including compounds related to 3-chloro-4-ethoxy-5-methoxyphenol, in chlorinated water was investigated to understand their degradation pathways and identify halogenated by-products. This study provided insights into the environmental behavior of these compounds and their potential impact when exposed to chlorination processes (Negreira et al., 2008).
Eigenschaften
IUPAC Name |
3-chloro-4-ethoxy-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-3-13-9-7(10)4-6(11)5-8(9)12-2/h4-5,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNHOFJCSJMMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-ethoxy-5-methoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



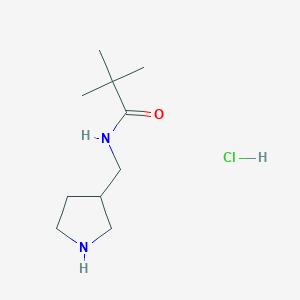
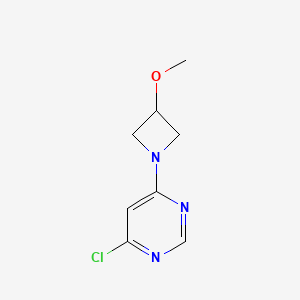

![2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] hydrochloride](/img/structure/B1435151.png)
![3-[2-Methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1435152.png)
![2-[2-(Morpholin-4-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1435153.png)
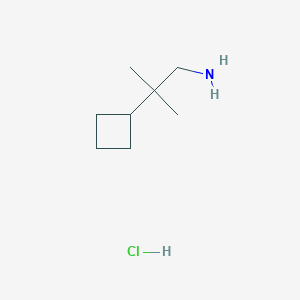
![[4-(Methoxymethyl)oxan-4-yl]methanol](/img/structure/B1435155.png)
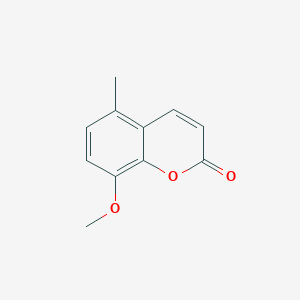
![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435159.png)
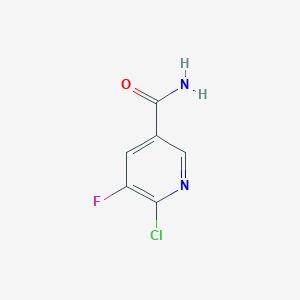
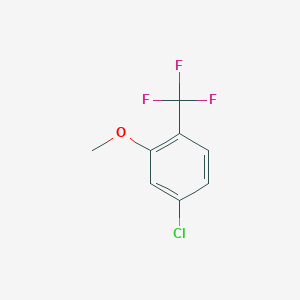

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435168.png)